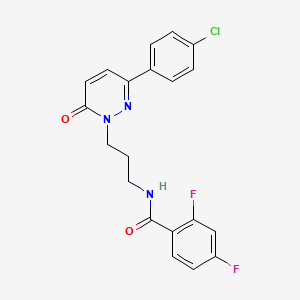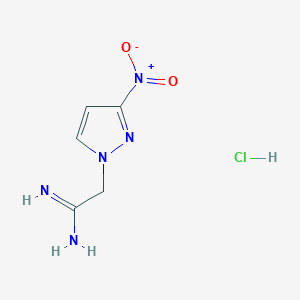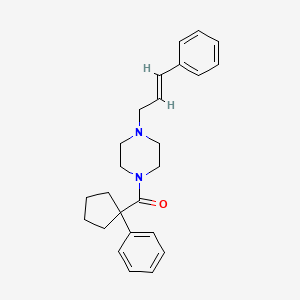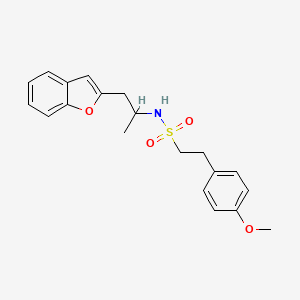
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound could involve the formation of the oxadiazole ring and the pyrrolidine ring in separate steps, followed by their combination . The exact synthetic route would depend on the specific substituents and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the oxadiazole and pyrrolidine rings. The oxadiazole ring contributes to the planarity of the molecule, while the pyrrolidine ring introduces a three-dimensional aspect due to its non-planar structure . The presence of the methylthio group and the pyridinyl group further adds to the complexity of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific functional groups present in the molecule. The oxadiazole ring, for instance, could undergo reactions typical of heterocyclic compounds . The pyrrolidine ring could also participate in various reactions, particularly those involving the nitrogen atom .Applications De Recherche Scientifique
Neuropharmacological Research
The compound has been explored for its effects on neuropharmacology, particularly in the modulation of metabotropic glutamate receptors (mGluRs). Studies like those by Ametamey et al. (2007) have focused on evaluating ligands for mGluR5, suggesting potential applications in neuroimaging and the study of psychiatric and neurological disorders (Ametamey, 2007).
Toxicological Assessments
Research has also delved into the toxicological aspects of related compounds, aiming to understand their metabolic pathways, toxicokinetics, and potential toxic effects. For example, Grapp et al. (2017) provided a comprehensive collection of exposure cases to a synthetic cathinone, detailing the human metabolism and toxicological implications, which can offer insights into safety assessments for similar compounds (Grapp, 2017).
Exploring Pharmacokinetics
The pharmacokinetics and dynamics of compounds within this category are crucial for their potential therapeutic use. Studies, such as those on the occupancy of specific receptors like the Nociceptin/Orphanin FQ Peptide Receptors by antagonists, provide a foundation for understanding the interactions and effects of novel compounds at the molecular level, as demonstrated by Raddad et al. (2016) (Raddad, 2016).
Dietary Influence on Metabolite Formation
The influence of diet on the formation of metabolites from heterocyclic amines, which may share structural similarities with the compound , has been studied. Magagnotti et al. (2000) investigated how dietary habits affect the formation of serum albumin and hemoglobin adducts of PhIP, a known carcinogen found in cooked meats. This research could inform dietary recommendations and cancer prevention strategies (Magagnotti, 2000).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-20-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-19-16-11/h2-3,5,8-9H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYZQTRJVPZURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)



![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)
![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)


![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)